2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol
Overview
Description
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Coordination with Transition Metal Ions
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol has been studied for its ability to coordinate with various transition metal ions. This coordination has been characterized through spectroscopy and magnetic measurements, suggesting potential applications in the field of inorganic chemistry and materials science (Seubert et al., 2011).
Corrosion Inhibitor Properties
Research on bipyrazolic-type organic compounds, including derivatives of this compound, has indicated their potential as corrosion inhibitors. Density functional theory (DFT) studies have been used to elucidate their inhibition efficiencies and reactive sites, showing promising results for industrial applications (Wang et al., 2006).
Synthesis of Metal Complexes
This compound has been utilized in synthesizing various nickel(II), zinc(II), and palladium(II) complexes. These complexes have been analyzed for their structure and potential applications in coordination chemistry (Zhang et al., 2008).
Catalytic Activities in Copper(II) Complexes
The compound has been used to synthesize a diverse family of dinuclear copper(II) complexes. These complexes have been characterized and evaluated for their catalytic oxidation activities, indicating potential applications in catalysis and organometallic chemistry (Zhang et al., 2007).
Potential in Cancer Research
Studies have explored the use of related compounds in cancer research, particularly in testing for cytotoxicity against various cancer cell lines. This suggests potential avenues for developing novel anticancer agents (Meilert et al., 2004).
Mechanism of Action
Target of Action
The primary targets of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death .
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . In vitro and in vivo studies have demonstrated that it can significantly inhibit the growth and proliferation of Leishmania aethiopica and Plasmodium berghei .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on nerve transmission.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to changes in gene expression and disrupt normal cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, which affects nerve signal transmission . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage . Its stability in various conditions also determines its efficacy and safety in experimental applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with acetylcholinesterase affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels . Additionally, it can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction affects its localization and accumulation in specific tissues, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization determines its interaction with specific biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
2,2-dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8-4-10-11(5-8)6-9(2,3)7-12/h4-5,12H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOBFOXUVADBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.